(5-methoxy-1H-indol-2-yl)methanol

Medicinal Chemistry Melatonin Receptors Antioxidant

Secure this critical 5-methoxyindole derivative for your advanced synthesis programs. The unique 2-hydroxymethyl handle enables precise conjugation, while the 5-methoxy group is essential for biological recognition in melatonin and antioxidant studies. Avoid using simpler analogs like 1H-indole-2-methanol or 5-methoxyindole, which lack this crucial dual functionality. Standard research purity ensures reliable performance in demanding applications such as catalytic enantioselective cycloadditions and the elaboration of antimitotic 2-aroylindole scaffolds.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 21778-77-8
Cat. No. B1337150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methoxy-1H-indol-2-yl)methanol
CAS21778-77-8
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)CO
InChIInChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3
InChIKeyRYLKQWQEKIQUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxy-1H-indol-2-yl)methanol (CAS 21778-77-8): A Key 5-Methoxyindole Building Block for Chemical Synthesis and Biomedical Research Procurement


(5-methoxy-1H-indol-2-yl)methanol (CAS 21778-77-8) is a 5-methoxyindole derivative bearing a primary alcohol at the 2-position of the indole ring. This compound is categorized as a building block and research chemical, available with a typical purity of 95-96% . Structurally, it serves as a precursor to a variety of complex indole-based molecules, including those with potential biological activity, due to the synthetic versatility of the 2-hydroxymethyl group .

Why a Generic Indole-2-methanol or 5-Methoxyindole is Not a Suitable Substitute for (5-Methoxy-1H-indol-2-yl)methanol


The specific substitution pattern of (5-methoxy-1H-indol-2-yl)methanol (CAS 21778-77-8) is critical for its intended applications. Replacing it with a close analog like 1H-indole-2-methanol (CAS 24621-70-3) would eliminate the 5-methoxy group, which is a key pharmacophore for many biological activities, including interactions with melatonin receptors and antioxidant properties [1][2]. Conversely, using a simpler 5-methoxyindole (CAS 1006-94-6) lacks the 2-hydroxymethyl handle, a vital functional group for further derivatization and conjugation in synthetic chemistry and drug discovery . This combination of specific substituents provides unique reactivity and biological recognition not found in simpler, more generic indole analogs.

Quantitative Evidence for Differentiating (5-Methoxy-1H-indol-2-yl)methanol (CAS 21778-77-8) from Its Closest Analogs


Structural Differentiation from Unsubstituted Indole-2-methanol: A Key Pharmacophoric Feature for Melatoninergic Activity

In a cellular model of oxidative stress, the presence of a 5-methoxy group on the indole scaffold was shown to be a critical determinant of activity. While the unsubstituted analog, indole, induced H2DCF oxidation at a significantly lower rate, the 5-methoxyindole substructure (a core component of (5-methoxy-1H-indol-2-yl)methanol) demonstrated markedly improved efficacy, establishing the 5-methoxy group as essential for achieving meaningful biological responses in this class [1].

Medicinal Chemistry Melatonin Receptors Antioxidant Indole Derivatives

Synthetic Utility vs. Simple 5-Methoxyindole: The 2-Hydroxymethyl Handle Enables Direct Conjugation and Derivatization

The primary differentiator for procurement in a synthetic chemistry context is the presence of the 2-hydroxymethyl group. While 5-methoxyindole (CAS 1006-94-6) is a simpler and often cheaper analog, it lacks a functional handle for facile derivatization. In contrast, the 2-hydroxymethyl group of (5-methoxy-1H-indol-2-yl)methanol is a versatile synthetic handle that can be readily oxidized to an aldehyde or carboxylic acid, reduced, or substituted, enabling its use as a direct building block for constructing more complex architectures without requiring additional functionalization steps . This is directly comparable to the utility of 1H-indole-2-methanol, which is used as a reactant for synthesizing oxazino[4,3-a]indoles and 5-HT6 receptor ligands .

Synthetic Chemistry Building Blocks Indole Alkaloids Drug Discovery

Contrasting Bioactivity Profile: The Target is a Synthetic Intermediate, Not a Direct Antiproliferative Agent

A critical point of differentiation for researchers is understanding that (5-methoxy-1H-indol-2-yl)methanol is a building block, not a potent bioactive molecule in its own right. This contrasts sharply with certain 2-aroylindole derivatives, such as (5-methoxy-1H-2-indolyl)-phenylmethanone (CAS 74588-78-6, D-64131), which demonstrate potent in vitro cytotoxicity (IC50 = 20-75 nM) against multiple cancer cell lines by inhibiting tubulin polymerization [1]. The target compound lacks this complex aroyl moiety and is thus not a direct substitute for these advanced leads or tools, but it serves as a potential precursor for their synthesis.

Cancer Research Antiproliferative Tubulin Polymerization SAR

Recommended Research and Industrial Applications for (5-Methoxy-1H-indol-2-yl)methanol (CAS 21778-77-8) Based on Quantitative Evidence


Synthesis of Advanced Indole-Based Pharmaceuticals and Agrochemicals

As a versatile building block, this compound is ideally suited for constructing complex molecular architectures. The 2-hydroxymethyl group serves as a key synthetic handle for introducing the indole nucleus into larger molecules, while the 5-methoxy group imparts specific electronic and steric properties essential for target binding [1]. It is a direct analog of 1H-indole-2-methanol, which is known to be a reactant for synthesizing oxazino[4,3-a]indoles and 5-HT6 receptor ligands .

Research into Melatoninergic and Antioxidant Mechanisms

Given the critical role of the 5-methoxy group in biological activity within the indole class, this compound can be used as a probe or a scaffold for investigating melatonin receptor interactions or antioxidant pathways. It serves as a more functionalized alternative to simple 5-methoxyindole, allowing for the exploration of structure-activity relationships (SAR) around the 2-position [1].

Precursor for Antimitotic and Anticancer Agents

This compound is a logical starting material for the synthesis of potent 2-aroylindole derivatives, a validated class of antimitotic agents that inhibit tubulin polymerization [1]. Its structure provides the core indole scaffold with the correct substitution pattern for elaborating into compounds with demonstrated low-nanomolar cytotoxicity against cancer cell lines .

Exploration of Catalytic Asymmetric Cycloadditions

The 2-indolylmethanol framework, of which this compound is a specific example, has been highlighted as a valuable 3C building block in catalytic enantioselective [3+3] cycloadditions [1]. The presence of the 5-methoxy group may further influence the regioselectivity and stereoselectivity of such transformations, offering a route to enantioenriched indole derivatives with potential biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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